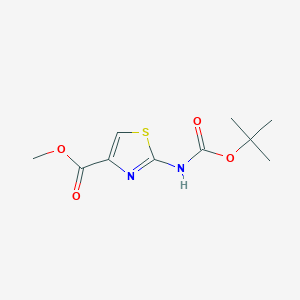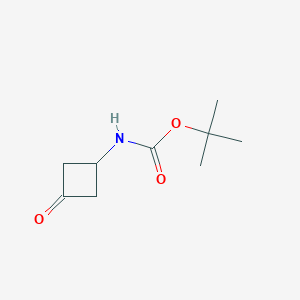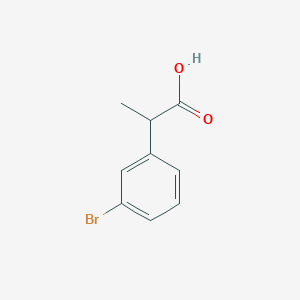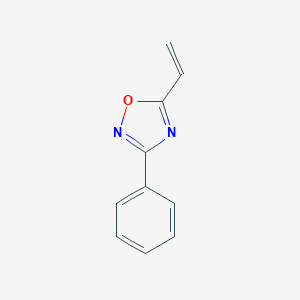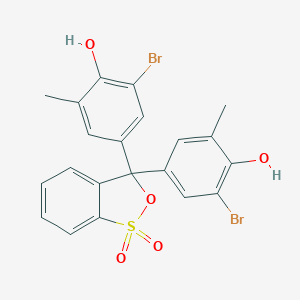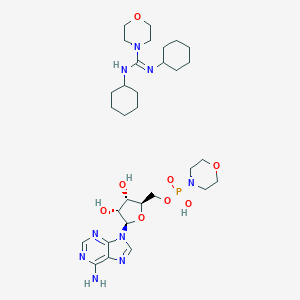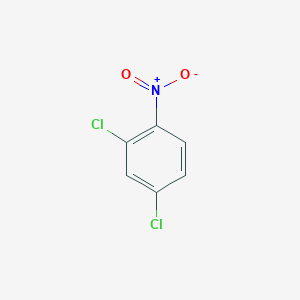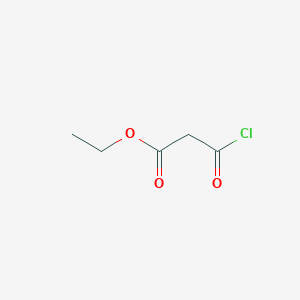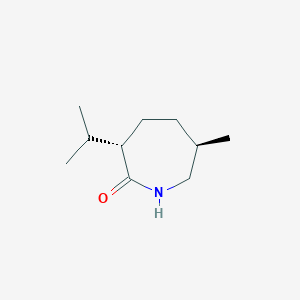
(3S,6R)-3-Isopropyl-6-methylazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,6R)-3-Isopropyl-6-methylazepan-2-one, also known as SIB-1553A, is a chemical compound that belongs to the class of azepane derivatives. It has been found to have potential therapeutic properties that make it a subject of interest in scientific research.
Mecanismo De Acción
(3S,6R)-3-Isopropyl-6-methylazepan-2-one acts as a potent and selective agonist for the CB1 receptor, which is a member of the G protein-coupled receptor family. The compound binds to the receptor and activates it, leading to the modulation of various signaling pathways. This results in the analgesic, anxiolytic, and antipsychotic effects of the compound.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (3S,6R)-3-Isopropyl-6-methylazepan-2-one are mainly related to its effects on the central nervous system. The compound has been found to have analgesic effects, which are mediated by its ability to modulate the activity of the CB1 receptor. It has also been found to have anxiolytic and antipsychotic effects, which are attributed to its ability to modulate the activity of the CB1 receptor in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3S,6R)-3-Isopropyl-6-methylazepan-2-one in lab experiments include its potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the activity of this receptor. The limitations of using the compound include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the research on (3S,6R)-3-Isopropyl-6-methylazepan-2-one. These include:
1. Further studies on the mechanism of action of the compound, particularly its effects on the signaling pathways in the brain.
2. Studies on the potential therapeutic applications of the compound, particularly in the treatment of pain, anxiety, and psychosis.
3. Studies on the potential side effects and toxicity of the compound, particularly in long-term use.
4. Development of new analogs and derivatives of the compound with improved potency and selectivity for the CB1 receptor.
5. Studies on the pharmacokinetics and pharmacodynamics of the compound, particularly in relation to its absorption, distribution, metabolism, and excretion in the body.
Conclusion:
(3S,6R)-3-Isopropyl-6-methylazepan-2-one is a chemical compound that has potential therapeutic properties and is a subject of interest in scientific research. It acts as a potent and selective agonist for the CB1 receptor, leading to its analgesic, anxiolytic, and antipsychotic effects. The compound has advantages and limitations for lab experiments, and there are several future directions for research on the compound, including further studies on its mechanism of action, potential therapeutic applications, and toxicity.
Métodos De Síntesis
The synthesis of (3S,6R)-3-Isopropyl-6-methylazepan-2-one involves the reaction of 3-isopropyl-6-methylazepan-2-one with chloroacetyl chloride in the presence of a base. The reaction leads to the formation of (3S,6R)-3-Isopropyl-6-methylazepan-2-one as the final product. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
(3S,6R)-3-Isopropyl-6-methylazepan-2-one has been found to have potential therapeutic properties that make it a subject of interest in scientific research. It has been studied for its effects on the central nervous system, particularly its ability to modulate the activity of the cannabinoid receptors. The compound has been found to have analgesic, anxiolytic, and antipsychotic effects, making it a potential candidate for the treatment of pain, anxiety, and psychosis.
Propiedades
Número CAS |
114048-88-3 |
|---|---|
Nombre del producto |
(3S,6R)-3-Isopropyl-6-methylazepan-2-one |
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
(3S,6R)-6-methyl-3-propan-2-ylazepan-2-one |
InChI |
InChI=1S/C10H19NO/c1-7(2)9-5-4-8(3)6-11-10(9)12/h7-9H,4-6H2,1-3H3,(H,11,12)/t8-,9+/m1/s1 |
Clave InChI |
XTGVNDCCKLFHJY-BDAKNGLRSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H](C(=O)NC1)C(C)C |
SMILES |
CC1CCC(C(=O)NC1)C(C)C |
SMILES canónico |
CC1CCC(C(=O)NC1)C(C)C |
Sinónimos |
2H-Azepin-2-one,hexahydro-6-methyl-3-(1-methylethyl)-,(3S,6R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




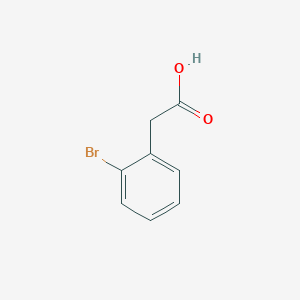
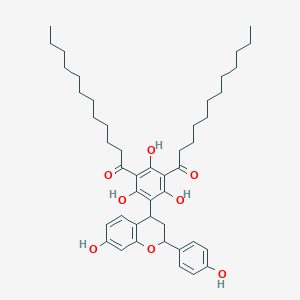
![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)
